Docetaxel Impurity 1

Pharmaceutical Analytical Impurity Profiling USP Monograph Compliance HPLC Method Validation

Docetaxel Impurity 1 (CAS 158810-73-2) is a USP-specified process impurity (NMT 0.15%) from the dichloroethoxycarbonyl synthetic route, critical for ANDA impurity profiling and supplier qualification. • Unique Cl isotopic signature (M:M+2:M+4 ≈ 9:6:1) enables unambiguous LC-MS/MS identification. • RRT 1.31 (highest among 7 USP impurities) and RRF 0.82 ensure accurate chromatographic quantitation. • Validated HPLC method resolves DCT-1 from docetaxel and 7-epimer under ICH Q1A stress conditions.

Molecular Formula C46H55Cl2NO16
Molecular Weight 948.83
CAS No. 158810-73-2
Cat. No. B601183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDocetaxel Impurity 1
CAS158810-73-2
Synonyms(αR,βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-hydroxybenzenepropanoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-6-[[(2,2-dichloroethoxy)carbonyl]oxy]-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,1
Molecular FormulaC46H55Cl2NO16
Molecular Weight948.83
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Docetaxel Impurity 1 Procurement Profile


Docetaxel Impurity 1, designated chemically as 10-O-2,2-Dichloroethoxycarbonyl Docetaxel (also referred to as 6-Dichloroethoxycarbonyl docetaxel by the USP), is a specified process-related impurity of the antineoplastic taxane docetaxel, bearing the molecular formula C46H55Cl2NO16 and a molecular weight of 948.83 g/mol [1]. This impurity originates from the synthetic pathway that employs 2,2-dichloroethyl carbonochloridate for hydroxyl-group protection of the 10-deacetylbaccatin III core [2]. It is explicitly listed in the United States Pharmacopeia (USP 2025) as a controlled organic impurity with defined chromatographic specifications and a strict acceptance criterion of NMT 0.15% [3].

USP-specified impurity for Docetaxel monograph Organic Impurities Procedure 2
Required for system suitability: verify RRT 1.31 and RRF 0.82
Conditionally monitored; relevant when API uses dichloroethoxy protection route

Why Generic Standards Cannot Substitute for Docetaxel Impurity 1


Docetaxel-related impurities span degradation products, epimers, and synthetic by-products—each with distinct chromatographic behavior, relative retention times (RRT), and relative response factors (RRF) [1]. Impurity 1 (CAS 158810-73-2) is unique among docetaxel impurities because it carries a 2,2-dichloroethoxycarbonyl moiety at the C-10 position, imparting a chlorine isotopic signature and an RRT of 1.31 relative to docetaxel—the highest among the seven specified USP impurities [2]. Substituting this impurity standard with a non-chlorinated analog (e.g., 6-Oxodocetaxel, RRT 1.08) would yield erroneous retention time identification and incorrect RRF-based quantification, potentially leading to unnoticed out-of-specification impurity levels and regulatory non-compliance. The quantitative evidence below demonstrates the measurable chromatographic, structural, and method-performance gaps between Impurity 1 and its closest in-class alternatives.

Chromatographic mismatch Impurity 1 RRT and RRF differ from all other USP docetaxel impurities; non-chlorinated analogs yield different retention and response, leading to systematic quantitation errors.
Structural non-equivalence Only impurity with dichloro moiety; characteristic chlorine isotopic cluster cannot be replicated by any other related substance, making generic standards unsuitable for mass spectral confirmation.
Route-specificity Formation is exclusive to the 2,2-dichloroethyl carbonochloridate protection route; using a standard from a different process route may not reflect the actual impurity profile.

Quantitative Evidence for Docetaxel Impurity 1 Differentiation


USP Chromatographic Specification Differentiation

Under USP 2025 Organic Impurities Procedure 2, 6-Dichloroethoxycarbonyl docetaxel (CAS 158810-73-2) exhibits a relative retention time (RRT) of 1.31 and a relative response factor (RRF) of 0.82, with an acceptance criterion of NMT 0.15% [1]. This RRT is the longest among all seven specified impurities, ensuring complete baseline resolution from docetaxel (RRT 1.00) and the preceding impurity 4-Epi-6-oxodocetaxel (RRT 1.18). The nearest eluting specified impurity, 4-Epi-6-oxodocetaxel, elutes ~11% earlier. The RRF of 0.82 differs from the RRF of 1.0 assigned to 6-Oxodocetaxel, 4-Epidocetaxel, and 4-Epi-6-oxodocetaxel, as well as from the RRF of 1.5 for 10-Deacetyl baccatin [1]. Applying a generic RRF of 1.0 would underestimate Impurity 1 by approximately 18%, causing a systematic negative bias in quality control.

USP Chromatographic Specification
Direct head-to-head comparison
RRT 1.31 (longest among 7 specified impurities), RRF 0.82 vs. generic assumption 1.0 — quantitation bias ~18%
Method-specific RRF mandatory; generic RRF underestimates impurity level
USP Procedure 2; SunFire C18, 45°C, 232 nm
Pharmaceutical Analytical Impurity Profiling USP Monograph Compliance HPLC Method Validation

Structural Differentiation by Chlorine Isotopic Signature

Impurity 1 (C46H55Cl2NO16, MW 948.83) is the only impurity among the seven USP-specified docetaxel related substances that contains covalently bound chlorine [1]. All other listed impurities—including 10-Deacetyl baccatin (C29H36O10), 6-Oxodocetaxel (C43H51NO15), and 4-Epidocetaxel (C43H53NO14)—lack halogen atoms [2]. The two chlorine atoms in Impurity 1 generate a characteristic M:(M+2):(M+4) isotopic cluster with approximate ratios of 9:6:1, enabling unambiguous identification by LC-MS even at trace levels and permitting selective quantification via halogen-specific detection (e.g., electron capture detection) that is blind to non-halogenated impurities .

Chlorine Isotopic Signature
Class-level inference
2 Cl atoms; characteristic M:M+2:M+4 ≈ 9:6:1 cluster; MW +140.95 Da vs. docetaxel; all other specified impurities halogen-free
Enables unambiguous LC-MS confirmation; non-halogenated impurities cannot replicate
ESI positive ion mode; MS/MS 20-35 eV
LC-MS Impurity Identification Halogen-Selective Detection Structural Elucidation

Synthetic Route Specificity: Dichloroethoxy Protection Pathway

A dedicated process chemistry patent (CN 201811043320.X) describes the synthesis of 10-Dichloroethoxycarbonyl docetaxel in three steps starting from 7-triethylsilyl-10-deacetylbaccatin III, confirming that this impurity arises exclusively when 2,2-dichloroethyl carbonochloridate is used as the C-10 hydroxyl protecting reagent [1]. Alternative synthetic routes employing different protecting groups (e.g., trichloroethoxycarbonyl, acetyl) do not generate this impurity [2]. The patent reports isolated yields of the purified impurity suitable for reference standard preparation, with HPLC purity exceeding 95% [1]. This route-specificity means that the impurity must be controlled only for drug substance originating from manufacturers using the dichloroethoxy route, and the presence or absence of this impurity serves as a marker for synthetic route origin.

Synthetic Route Specificity
Class-level inference
Formed exclusively via 2,2-dichloroethyl carbonochloridate C-10 protection; USP annotated “if present”; three-step synthesis published, purity >95%
Essential only for API from this route; marker for process origin
Conditional specification; not relevant for all routes
Process Impurity Control Docetaxel Semisynthesis Regulatory Starting Material Qualification

Validated HPLC Method Precision

Rao et al. (2006) developed and validated a stability-indicating HPLC method specifically for the quantitation of docetaxel and its potential impurity DCT-1 (corresponding to this impurity) [1]. At a spike level of 0.5% DCT-1 relative to docetaxel (0.5 mg/mL), the system precision (injection repeatability) gave an RSD of 1.0%, and the procedure precision (intra-day repeatability) yielded an RSD of 0.6% [1]. The gradient method achieved complete resolution of DCT-1 from docetaxel and the 7-epimer degradant across forced degradation conditions (acid, base, oxidation, photolysis, thermal stress per ICH Q1A) [1]. This level of validated precision at the 0.5% impurity level exceeds the typical RSD acceptance criterion of ≤10% at the specification limit described in general pharmacopoeial guidelines, confirming fitness for quantitative impurity control at the USP 0.15% limit.

Validated HPLC Precision
Cross-study comparable
System precision RSD 1.0%, procedure precision RSD 0.6% at 0.5% spike level
Exceeds typical ≤10% RSD criterion; supports reliable quantification near USP 0.15% limit
ICH Q2(R1); Hichrom RPB, 230 nm, 1.0 mL/min
Stability-Indicating HPLC Method Analytical Method Validation Impurity Quantification

USP Pharmacopoeial Reference Standard Availability

The United States Pharmacopeia distributes 6-Dichloroethoxycarbonyl Docetaxel (Catalog No. 1A06260, 25 mg, $1,400) as a Pharmaceutical Analytical Impurity (PAI) product, distinct from official USP Reference Standards but accompanied by lot-specific analytical characterization . Commercial generic suppliers list the compound at ≥95% HPLC purity with certificates of analysis including HPLC, ¹H-NMR, and MS data . The USP PAI designation provides a documented chain of analytical characterization that is recognized in ANDA submissions, whereas generic research-grade impurity standards may lack the chromatographic co-elution verification against the USP monograph system suitability mixture.

Reference Standard Options
Supporting evidence
USP PAI Cat. 1A06260 (25 mg, ~$1,400) with lot-specific suitability verification; generic standards ≥95% HPLC, ~$5-15/mg
USP PAI provides direct monograph traceability; generic requires in-house qualification
Cost vs. regulatory defensibility trade-off
Reference Standard Procurement USP Pharmaceutical Analytical Impurities Regulatory Traceability

Docetaxel Impurity 1 Application Scenarios


ANDA Batch Release Testing (USP Procedure 2)

When docetaxel API is manufactured via the 2,2-dichloroethyl carbonochloridate protection route, the USP monograph requires quantitation of 6-Dichloroethoxycarbonyl docetaxel against the specified acceptance criterion of NMT 0.15% using an RRF of 0.82 [1]. The impurity reference standard must be used to generate the system suitability solution and to verify the RRT at 1.31 in the chromatographic system prior to sample analysis [1]. Failure to include this impurity in the method validation scope can result in ANDA deficiency letters citing incomplete impurity profiling.

Stability-Indicating HPLC Method Validation

The validated HPLC method by Rao et al. demonstrates that DCT-1 can be chromatographically resolved from docetaxel and the 7-epimer degradant under ICH Q1A stress conditions (acid, base, oxidative, photolytic, thermal) [2]. The impurity standard is required to establish the limit of quantitation (LOQ <0.2 μg/mL), to determine the RRF for accurate quantitation, and to demonstrate peak purity in forced degradation samples [2]. This method supports both drug substance and drug product stability studies for regulatory filing.

LC-MS Confirmatory Identification for Unknown Impurities

The unique dichloro isotopic signature (M:M+2:M+4 ≈ 9:6:1) of Impurity 1 enables rapid and unambiguous identification of this impurity in complex impurity profiles [3]. When an unknown peak with RRT ~1.31 is observed during batch analysis, co-injection with the Impurity 1 reference standard followed by LC-MS/MS comparison of retention time and isotopic pattern provides confirmatory identification, satisfying ICH Q3A identification threshold requirements for impurities exceeding 0.10% [1].

Synthetic Route Origin Verification and Supplier Qualification

Since Impurity 1 is conditionally specified ('if present from the manufacturing process') in the USP monograph, its detection in docetaxel API samples serves as a marker for the dichloroethoxycarbonyl synthetic route [1]. During supplier qualification, analytical laboratories can use this impurity standard to screen incoming API batches and verify the declared synthetic route, providing documentary evidence for regulatory submission that the appropriate impurity profile has been controlled for the specific manufacturing process [2].

Application
Selection Property
Validation Focus
ANDA batch release testing (USP Procedure 2)
USP Organic Impurities Procedure 2 compliance
System suitability: verify specified RRT and RRF per monograph
Stability-indicating HPLC method validation
Forced degradation resolution (ICH Q1A)
Resolution from docetaxel and 7-epimer degradant
LC-MS confirmatory identification
Unique chlorine isotopic signature
Co-injection and mass spectral matching for unknown peaks
Synthetic route origin verification
Route-specific impurity marker
Match with declared dichloroethoxy route

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